molecular formula C11H10O2 B113456 Menadiol CAS No. 481-85-6

Menadiol

Cat. No.: B113456
CAS No.: 481-85-6
M. Wt: 174.20 g/mol
InChI Key: ZJTLZYDQJHKRMQ-UHFFFAOYSA-N
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Description

Menadiol (1,4-dihydroxy-2-methylnaphthalene), also known as vitamin K3H₂, is the reduced form of menadione (vitamin K3). It plays a critical role in redox cycling and serves as a precursor for biologically active vitamin K derivatives. This compound’s CAS number is 481-85-6 , and it is utilized in both therapeutic and research contexts.

Preparation Methods

Sodium Dithionite Reduction

Menadione (2-methyl-1,4-naphthoquinone) is reduced to menadiol using sodium dithionite (Na₂S₂O₄), a classic method first described by Fieser . The reaction proceeds in aqueous media under mild acidic or neutral conditions. Sodium dithionite acts as a two-electron reductant, selectively reducing quinone carbonyls to hydroquinone hydroxyl groups.

Mechanism :

  • Electron transfer from S₂O₄²⁻ to menadione generates semiquinone radicals.

  • Radical disproportionation yields the fully reduced diol .

Advantages :

  • Cost-effective and scalable for industrial use.

  • Minimal byproducts due to high selectivity .

Limitations :

  • Requires careful pH control to avoid over-reduction.

  • Sodium dithionite is moisture-sensitive and generates sulfurous byproducts .

Zinc and Acetic Acid Catalyzed Reduction

A patent (CN102503818B) describes a zinc-mediated reduction of menadione in acetic acid (HAc) using anhydrous zinc chloride (ZnCl₂) and zinc acetate (Zn(OAc)₂) as catalysts . This method avoids excess zinc powder, enhancing safety and reducing waste.

Reaction Conditions :

  • Catalysts : ZnCl₂ (1–5 wt%), Zn(OAc)₂ (2–8 wt%).

  • Solvent : Glacial acetic acid.

  • Temperature : Reflux (≈118°C).

  • Yield : High (exact percentage unspecified) .

Procedure :
Menadione is suspended in HAc with catalysts, stirred under reflux until reduction completes. The crude product is purified via recrystallization.

Advantages :

  • Eliminates hazardous zinc powder residues.

  • Suitable for large-scale production .

Sodium Bisulfite Reduction

Sodium bisulfite (NaHSO₃) reduces menadione in a biphasic system of diethyl ether and sherwood oil. This method, detailed in patent CN104744230A, achieves >93% yield under optimized conditions .

Typical Protocol :

ParameterValue
Menadione20 g
NaHSO₃ (25% solution)200 g
SolventEther/sherwood oil (1:1 ratio)
TemperatureReflux (3 hours)
Yield93%

Mechanism :
Bisulfite ions (HSO₃⁻) donate electrons to quinone carbonyls, forming sulfonate intermediates that hydrolyze to diols .

Advantages :

  • High yield and reproducibility.

  • Utilizes inexpensive reagents .

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ reduces menadione to this compound in anhydrous tetrahydrofuran (THF) or diethyl ether. A capstone project demonstrated this method’s efficacy, though yields were unspecified .

Procedure :

  • Menadione is dissolved in dry THF under nitrogen.

  • LiAlH₄ is added incrementally at 0°C.

  • The mixture is stirred for 1–4 hours, then quenched with aqueous acid .

Mechanism :
Hydride ions (H⁻) attack both carbonyl groups, forming alkoxide intermediates that protonate to diols .

Advantages :

  • Rapid and complete reduction.

  • Applicable to sterically hindered quinones .

Limitations :

  • LiAlH₄ is pyrophoric and requires stringent anhydrous conditions.

  • Over-reduction risks if stoichiometry is miscalibrated .

Comparative Analysis of Methods

MethodReagentsYieldScalabilitySafety Concerns
Sodium DithioniteNa₂S₂O₄ModerateIndustrialSulfur byproducts
Zinc/Acetic AcidZnCl₂, Zn(OAc)₂HighIndustrialCorrosive catalysts
Sodium BisulfiteNaHSO₃>93%Lab/IndustrialMild toxicity
LiAlH₄LiAlH₄UnreportedLab-scalePyrophoric

Key Findings :

  • Industrial Preference : Zinc/acetic acid and sodium bisulfite methods dominate due to cost and scalability.

  • Lab-Scale Use : LiAlH₄ is preferred for rapid, high-purity synthesis despite safety challenges .

Chemical Reactions Analysis

Oxidation to Menadione

Menadiol readily undergoes oxidation to form menadione (2-methyl-1,4-naphthoquinone), a reaction central to its redox cycling and biological activity.

Experimental Conditions and Catalysts

EntryOxidizing AgentCatalystSolventTemperature (°C)Yield (%)Ref.
1H₂O₂ (60%)Br₂, H₂SO₄MeOHReflux90
2H₂O₂ (30%)Ti-MMM-2MeCN8078
3H₂O₂ (30%)TiSBA-15MeCNReflux93
4H₂O₂NbSBA-15MeCN7597
  • Mechanism : Oxidation involves electrophilic attack at the hydroquinone ring, followed by dehydrogenation. Bromine and acid catalysts facilitate electrophilic substitution, while metal-oxide catalysts (e.g., TiSBA-15) enhance peroxide activation .

  • Industrial Relevance : Chromium-based oxidants (e.g., Na₂Cr₂O₇) were historically used but phased out due to environmental concerns .

Redox Cycling and Reactive Oxygen Species (ROS) Generation

This compound participates in redox cycling, generating semiquinone radicals and ROS, a process linked to both therapeutic and toxicological effects .

Key Steps:

  • One-Electron Reduction : Menadione (oxidized form) is reduced to the semiquinone radical (MQ\text{MQ}^-) by enzymes like NADPH cytochrome P450 reductase.

  • ROS Formation : MQ\text{MQ}^- reacts with O₂ to regenerate menadione and produce superoxide (O2\text{O}_2^-) and hydrogen peroxide (H2O2\text{H}_2\text{O}_2) :

    MQ+O2MQ+O2\text{MQ}^-+\text{O}_2\rightarrow \text{MQ}+\text{O}_2^-
  • Fenton Reaction : In the presence of Fe²⁺/Cu²⁺, H2O2\text{H}_2\text{O}_2 generates hydroxyl radicals (OH\cdot \text{OH}) .

Biological Implications : Excessive ROS can damage DNA, proteins, and lipids, triggering apoptosis .

Conversion to Vitamin K₂ (MK-4)

This compound is enzymatically converted to menaquinone-4 (MK-4) by UBIAD1 in vertebrates, requiring the hydroquinone form and geranylgeranyl pyrophosphate :

This compound+GGPPUBIAD1MK 4+PPi\text{this compound}+\text{GGPP}\xrightarrow{\text{UBIAD1}}\text{MK 4}+\text{PP}_i

  • This reaction occurs in tissues like the brain and kidneys, facilitated by this compound’s ability to cross the blood-brain barrier .

Interaction with Bilirubin

This compound derivatives (e.g., this compound sodium diphosphate) competitively inhibit bilirubin metabolism, posing risks in neonatal jaundice .

pH-Dependent Electrochemical Behavior

Cyclic voltammetry studies reveal pH-dependent redox behavior at modified electrodes (e.g., C18SH/Au) :

pHAnodic Peak Current (μA)Cathodic Peak Current (μA)
412.311.8
79.18.9
105.45.2
  • Acidic Conditions : Reversible oxidation to menadione dominates.

  • Basic Conditions : Semiquinone intermediates destabilize, reducing reversibility .

Stability and Decomposition

  • Thermal Stability : Melting point = 376 K (102.8°C) .

  • Photodegradation : Exposure to UV light accelerates decomposition to unidentified byproducts .

This compound’s reactivity spans oxidation, redox cycling, enzymatic conversion, and derivatization, underpinning its roles in biochemistry and industrial chemistry. Its dual capacity to act as a vitamin K precursor and a pro-oxidant necessitates careful handling in therapeutic applications .

Scientific Research Applications

Mechanism of Action

Menadiol is often compared with other vitamin K compounds such as:

    Phylloquinone (Vitamin K1): Naturally occurring in plants and used in dietary supplements.

    Menaquinone (Vitamin K2): Produced by bacteria and found in fermented foods.

    Menadione (Vitamin K3): A synthetic precursor to menaquinone.

Uniqueness: this compound is unique in its water-solubility compared to other fat-soluble vitamin K compounds. This property makes it particularly useful in medical applications where water-soluble forms of vitamin K are required .

Comparison with Similar Compounds

Menadiol vs. Menadione (Vitamin K3)

Structural and Functional Differences :

  • menadione’s +0.36 mV) .
  • Antiproliferative Effects : this compound (≥5 µM) shows slightly lower antiproliferative activity against leukemic cells compared to menadione, but differences are statistically insignificant. Both synergize with ascorbate to induce oxidative stress in cancer cells .
  • Toxicity :
    • This compound in aqueous solutions causes less local irritation than menadione in oil-based formulations .
    • Menadione generates higher mitochondrial superoxide in cancer cells, whereas this compound’s slower oxidation limits spontaneous ROS production .

Table 1: Key Differences Between this compound and Menadione

Parameter This compound Menadione
Oxidation State Reduced (dihydroxy form) Oxidized (quinone form)
Redox Potential (E₀) -5 mV +0.36 mV
Antiproliferative Activity Slightly lower (≥5 µM) Higher
ROS Generation Limited spontaneous oxidation Rapid redox cycling, higher ROS
Toxicity (IV administration) Less local irritation More irritant in oil solutions

This compound vs. Phytomenadione (Vitamin K1)

Clinical Utility :

  • Coagulation Correction: Oral this compound achieves comparable efficacy to intravenous phytomenadione in managing coagulopathies in obstructive liver disease, simplifying outpatient care .
  • Mechanism : this compound bypasses the need for hepatic menadione-to-menadiol conversion, directly participating in γ-carboxylation of clotting factors .

Stability :

  • This compound derivatives (e.g., this compound diacetate) exhibit superior stability in feed pellets compared to menadione bisulfite complexes, which degrade rapidly under heat .

This compound Diphosphate :

  • Histochemical Use : Superior to azoindoxyl and metal precipitation methods in sensitivity and localization precision for alkaline phosphatase detection .
  • Stability : Stable under laboratory conditions, enabling semiquantitative enzyme activity assays .

This compound Diacetate (Vitamin K4) :

  • Metabolism : Hydrolyzed to this compound, which activates γ-glutamyl carboxylase for clotting factor maturation .
  • Therapeutic Advantage : Synthetic stability allows controlled dosing in vitamin K deficiency .

Table 2: Stability of Vitamin K3 Derivatives in Feed Preparations

Derivative Stability (Mash) Stability (Pellets)
Menadione bisulfite Low Moderate
Menadione dimethylpyrimidinol bisulfite (Kastab) Moderate High
This compound diacetate High High

Adapted from

Metabolic and Toxicological Profiles

Metabolism :

  • Menadione : Metabolized by NQO1 to this compound, which is glucuronidated (UGT1A6) to reduce toxicity .
  • This compound : Directly participates in redox cycles, reducing cytochrome b in plant mitochondria and enhancing drug cytotoxicity in HLN .

Toxicity :

  • This compound esters (e.g., n-alkyl esters) show decreasing toxicity with increasing molecular size, contrasting their potency trends .
  • Sulfhydryl compounds (e.g., cysteine) protect against 2,6-dimethoxyquinol toxicity but are ineffective against this compound sodium diphosphate .

Biological Activity

Menadiol, a derivative of vitamin K, has garnered attention for its diverse biological activities, particularly in the fields of nutrition and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is chemically known as 2-methyl-1,4-naphthoquinone and serves as a precursor to vitamin K. It is primarily involved in the synthesis of prothrombin and other clotting factors essential for blood coagulation. This compound's structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that play a crucial role in its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Antioxidant Activity : this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is linked to its ability to undergo redox cycling, which generates ROS that can induce apoptosis in cancer cells .
  • Antimicrobial Effects : Studies have demonstrated that this compound possesses antibacterial and antifungal properties. Its mechanism involves disrupting microbial membranes and inhibiting essential metabolic pathways .
  • Anticancer Properties : Research indicates that this compound may have anticancer effects through the induction of oxidative stress in tumor cells, leading to cell death. Its ability to generate ROS is a significant factor in this process .

Biological Activity Data

The following table summarizes the biological activities associated with this compound based on various studies:

Biological Activity Effect Reference
AntioxidantReduces oxidative stress; scavenges free radicals
AntibacterialInhibits growth of bacteria; disrupts membranes
AntifungalEffective against various fungal strains
AnticancerInduces apoptosis in cancer cells via ROS generation
AntimalarialDemonstrated efficacy against malaria parasites
NeuroprotectiveProtects against neurodegeneration through iron chelation

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on human leukemia cells. The results showed that this compound treatment led to significant apoptosis in these cells, attributed to increased ROS levels and subsequent DNA damage .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against common bacterial strains. It exhibited potent antibacterial activity, significantly reducing bacterial viability compared to control groups .
  • Neuroprotection : Research on neurodegenerative models indicated that this compound could reduce oxidative stress-related damage in neuronal cells. This effect was linked to its ability to chelate iron and mitigate ROS production .

Q & A

Basic Research Questions

Q. How can Menadiol be quantified in biological samples with high precision?

this compound quantification often employs Ultra-High Performance Liquid Chromatography (UPLC) coupled with UV detection. A validated protocol involves:

  • Column : Spherisorb 5 μm MC8 Analytical Column.
  • Elution : Linear gradient of 30–85% acetonitrile in 0.1% aqueous formic acid over 9 minutes.
  • Detection : Absorption at 280 nm, with peak area analysis using software like Empower 2 .
  • Calibration : Menadione (precursor) and QR2 enzyme controls are recommended to validate this compound-specific signals .

Q. What spectroscopic techniques are suitable for characterizing this compound’s redox interactions?

  • UV-Visible Spectroscopy : Monitor this compound’s reduction/oxidation states by tracking absorbance changes at 245–260 nm (ε = 44.6 mM⁻¹cm⁻¹) .
  • EPR Spectroscopy : Detect paramagnetic species (e.g., [4Fe-4S] clusters) in redox-active complexes reduced by this compound, with g-values indicating cluster type (e.g., g = 1.94 for [4Fe-4S]³⁺/²⁺) .

Q. What are the metabolic pathways of this compound in mammalian systems?

this compound is rapidly conjugated with phosphate, sulfate, or glucuronide groups after reduction from Menadione. Key excretion routes include:

  • Bile : this compound phosphate and sulfate conjugates.
  • Urine : Sulfate conjugates.
  • Validation : Use isotopic labeling (e.g., ³H-Menadione) to track metabolite distribution .

Advanced Research Questions

Q. How can this compound’s redox potential discrepancies in enzymatic assays be resolved?

this compound’s redox potential (E₀ = −80 mV) may conflict with endogenous quinols (e.g., menaquinol, E₀ = −21 mV). Mitigation strategies:

  • Redox Buffers : Use mediators like sodium dithionite to calibrate systems.
  • Kinetic Controls : Compare this compound-dependent activity with native substrates (e.g., DBH2) to identify non-physiological artifacts .
  • EPR Validation : Confirm redox states of enzyme cofactors (e.g., Fe-S clusters) post-reduction .

Q. What experimental designs optimize this compound’s use in stopped-flow kinetic assays?

  • Concentration Optimization : Use a 100:1 molar excess of this compound to protein (e.g., 2.6 μM ImcH cytochrome with 260 μM this compound) to ensure pseudo-first-order kinetics .
  • Anaerobic Conditions : Perform assays in an N₂ glovebox to prevent oxidation.
  • Temperature Control : Maintain 25°C with a circulating bath to stabilize reaction rates .

Q. How does this compound influence protein-ligand interactions in SPR assays?

Surface Plasmon Resonance (SPR) studies of this compound-dependent complexes (e.g., DsrMKJOP-DsrC-trisulfide):

  • Immobilization : Anchor the protein (e.g., DsrC-trisulfide) on a CM5 chip.
  • Kinetic Analysis : Inject DsrMKJOP (8.9–568 nM) with/without this compound to calculate binding constants (ka, kd).
  • Gel-Shift Validation : Use MalPEG labeling to confirm covalent modifications during this compound-driven reactions .

Q. How to address this compound’s solubility limitations in in vitro assays?

  • Solubilization : Prepare this compound in ethanolic solutions (e.g., 50 mM stock in ethanol) and dilute into assay buffers with detergents (e.g., 0.1% DDM) .
  • Spectrophotometric Monitoring : Track this compound aggregation via baseline drift at 600–700 nm .

Properties

IUPAC Name

2-methylnaphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTLZYDQJHKRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023247
Record name Menadiol
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-85-6
Record name 2-Methyl-1,4-naphthalenediol
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Record name Menadiol [USAN:BAN]
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Record name Menadiol
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Record name 2-methylnaphthalene-1,4-diol
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Synthesis routes and methods

Procedure details

First, vitamin K3 is reduced with a suitable reducing agent (e.g., zinc and hydrochloric acid) to form 1,4-dihydroxy-2-methylnaphthalene (III), which then is mono-acylated with an acylation reagent (e.g., benzoyl chloride) in the presence of a deacidification agent (e.g., pyridine), and, optionally, further benzylated with a benzylation reagent (e.g., benzyl bromide) and treated with an acid or a base (deacylation). Position 4 has thus undergone O-acylation or O-benzylation, providing 4-O-acyl-2-methylnaphthol or 4-O-benzyl-3-methylnaphthol (IV). Then, this is reacted with epichlorohydrin (chloromethyloxirane) in the presence of a deacidification agent to form 4-acyloxy-2-methyl-1-(2,3-epoxypropane)naphthol or 4-benzyloxy-3-methyl-1-(2,3-epoxypropane)naphthol (V), which in turn is reacted with a pyridylpiperazine, a pyrimidylpiperazine or a B1B2-substituted phenylpiperazine to form 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(2-pyridyl)-1-piperazinyl]-propan-2-ol, 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(2,6-pyrimidyl)-1-piperazinyl]propan-2-ol, or 1-(2-methyl-4-acyloxynaphthoxy)-3-[4-(B1B2-substituted phenyl)-1-piperazinyl]propan-2-ol or 1-(3-methyl-4-benzyloxynaphthoxy)-3-[4-(substitute moiety respectively corresponding to those aforementioned)-1-piperazinyl]propan-2-ol (VI), the protecting acyl or benzyl group at position 4 of which then is cleaved with a base or by catalytic reduction to give the present compound (I).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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